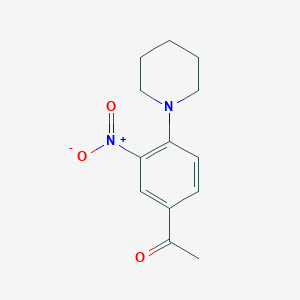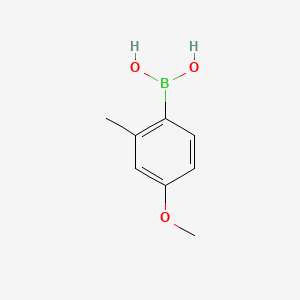
4-甲氧基-2-甲基苯基硼酸
概述
描述
4-Methoxy-2-methylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group (B(OH)2) attached to a 4-methoxy-2-methylphenyl ring.
科学研究应用
4-Methoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid moieties.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with other organic molecules.
作用机制
Target of Action
4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site residues . .
Mode of Action
Boronic acids are generally known for their ability to form boronate esters with 1,2- and 1,3-diols in biological systems, which can influence the function of target molecules .
生化分析
Biochemical Properties
4-Methoxy-2-methylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as 17β-hydroxysteroid dehydrogenase Type 2, where it acts as an inhibitor . Additionally, it is involved in the preparation of biologically active molecules, including hydroxyphenylnaphthols and arylpyrimidines . These interactions are primarily based on the boronic acid group’s affinity for hydroxyl groups, leading to the formation of stable complexes.
Cellular Effects
4-Methoxy-2-methylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used as an electrochemical redox probe for the selective detection of hydrogen peroxide in live cells . This application highlights its role in monitoring oxidative stress and redox homeostasis within cells. The compound’s ability to interact with hydrogen peroxide suggests its potential impact on cellular signaling pathways that involve reactive oxygen species.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-2-methylphenylboronic acid involves its interaction with biomolecules through the boronic acid group. This group forms reversible covalent bonds with diols, which are common in sugars and other biomolecules. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This mechanism is crucial for its role as an inhibitor of 17β-hydroxysteroid dehydrogenase Type 2 and other enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2-methylphenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade when exposed to moisture or high temperatures . Long-term studies have shown that its inhibitory effects on enzymes can persist, although the extent of inhibition may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-methylphenylboronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it may cause adverse effects, including skin and eye irritation, and respiratory issues . These toxic effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Methoxy-2-methylphenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the oxidation of the boronic acid group, leading to the formation of boronic esters and other derivatives . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 4-Methoxy-2-methylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s boronic acid group facilitates its binding to proteins that contain diol groups, aiding in its localization and accumulation in specific cellular compartments . This property is essential for its role in enzyme inhibition and other biochemical applications.
Subcellular Localization
The subcellular localization of 4-Methoxy-2-methylphenylboronic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes and other biomolecules . This localization is crucial for its effectiveness in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-methylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-methoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:
Reagents: 4-methoxy-2-methylphenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature
Hydrolysis: Acidic work-up with hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 4-methoxy-2-methylphenylboronic acid may involve more scalable methods, such as the direct borylation of 4-methoxy-2-methylphenyl halides using palladium catalysts. This method offers higher yields and is more suitable for large-scale production.
化学反应分析
Types of Reactions: 4-Methoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 4-methoxy-2-methylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene or ethanol), and temperatures around 80-100°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, typically at room temperature.
Substitution: Nucleophiles such as amines or thiols, often in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
相似化合物的比较
4-Methoxy-2-methylphenylboronic acid can be compared with other boronic acids, such as:
4-Methoxyphenylboronic acid: Similar structure but lacks the methyl group, leading to different reactivity and selectivity.
2-Methylphenylboronic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.
Phenylboronic acid: The simplest boronic acid, used as a reference compound in many studies.
Uniqueness: The presence of both methoxy and methyl groups on the phenyl ring of 4-Methoxy-2-methylphenylboronic acid imparts unique electronic properties, making it more versatile in certain chemical reactions compared to its simpler counterparts.
属性
IUPAC Name |
(4-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQNQJCBXQYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378488 | |
| Record name | 4-Methoxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208399-66-0 | |
| Record name | 4-Methoxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-2-methylphenylboronic acid in the synthesis of 1,8-bisphenolnaphthalenes?
A1: 4-Methoxy-2-methylphenylboronic acid serves as a crucial building block in the synthesis of highly congested, axially chiral 1,8-bisphenolnaphthalenes []. The research highlights its use in a palladium-catalyzed Suzuki coupling reaction with 1,8-diiodonaphthalene. This reaction, followed by regioselective formylation and deprotection, leads to the formation of the target 1,8-bisphenolnaphthalene derivatives with an impressive 75% overall yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
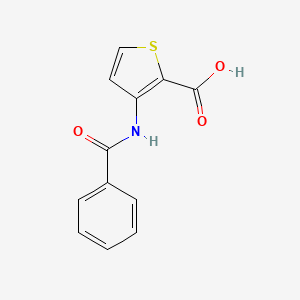

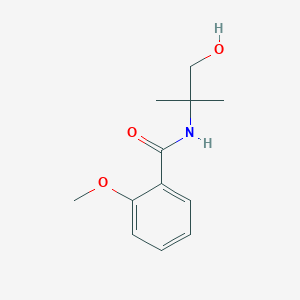
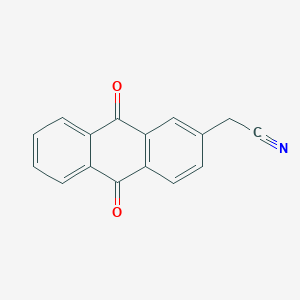
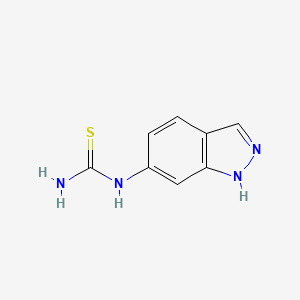
![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
